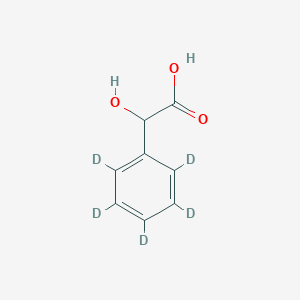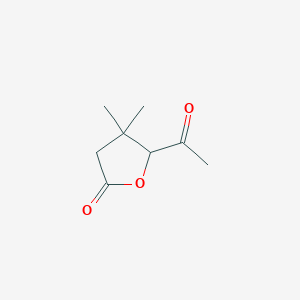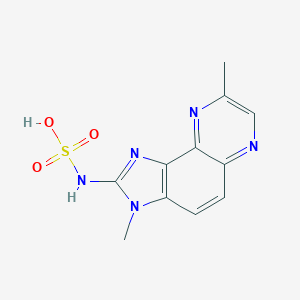
N-(3,8-Dimethylimidazo(4,5-f)quinoxalin-2-yl)sulfamic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,8-Dimethylimidazo(4,5-f)quinoxalin-2-yl)sulfamic acid, also known as IQ sulfamic acid, is a chemical compound that has been extensively studied in the field of scientific research. This compound is a derivative of the heterocyclic aromatic amine, 2-amino-3-methylimidazo[4,5-f]quinoline (IQ), which is found in cooked meat and fish. IQ sulfamic acid has been synthesized using various methods, and its potential applications in scientific research have been explored.
Wirkmechanismus
The mechanism of action of N-(3,8-Dimethylimidazo(4,5-f)quinoxalin-2-yl)sulfamic acid sulfamic acid involves the formation of DNA adducts, which are covalent bonds between the compound and the DNA molecule. These adducts can cause mutations and lead to the development of cancer. N-(3,8-Dimethylimidazo(4,5-f)quinoxalin-2-yl)sulfamic acid sulfamic acid can also induce oxidative stress and activate cellular signaling pathways, which can affect cell growth and survival.
Biochemische Und Physiologische Effekte
N-(3,8-Dimethylimidazo(4,5-f)quinoxalin-2-yl)sulfamic acid sulfamic acid has been shown to have various biochemical and physiological effects, including the induction of DNA damage, the activation of oxidative stress pathways, and the inhibition of cell proliferation. It can also affect the expression of genes involved in cell cycle regulation, apoptosis, and DNA repair.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-(3,8-Dimethylimidazo(4,5-f)quinoxalin-2-yl)sulfamic acid sulfamic acid in lab experiments include its high mutagenicity, its ability to induce DNA damage and oxidative stress, and its potential to serve as a model compound for studying the metabolism of N-(3,8-Dimethylimidazo(4,5-f)quinoxalin-2-yl)sulfamic acid. However, the limitations of using N-(3,8-Dimethylimidazo(4,5-f)quinoxalin-2-yl)sulfamic acid sulfamic acid include its potential toxicity and the need for careful handling and disposal of the compound.
Zukünftige Richtungen
For research on N-(3,8-Dimethylimidazo(4,5-f)quinoxalin-2-yl)sulfamic acid sulfamic acid include exploring its potential as a therapeutic target for cancer treatment, investigating its effects on different cell types and tissues, and developing new methods for its synthesis and purification. Other areas of research include studying the mechanisms of DNA adduct formation and repair, and identifying potential biomarkers for N-(3,8-Dimethylimidazo(4,5-f)quinoxalin-2-yl)sulfamic acid sulfamic acid exposure and toxicity.
Synthesemethoden
N-(3,8-Dimethylimidazo(4,5-f)quinoxalin-2-yl)sulfamic acid sulfamic acid can be synthesized using different methods, including the reaction of N-(3,8-Dimethylimidazo(4,5-f)quinoxalin-2-yl)sulfamic acid with sulfamic acid under acidic conditions, and the reaction of N-(3,8-Dimethylimidazo(4,5-f)quinoxalin-2-yl)sulfamic acid with sulfamic acid in the presence of a catalyst. The yield and purity of the product depend on the reaction conditions, such as temperature, reaction time, and the amount of reagents used.
Wissenschaftliche Forschungsanwendungen
N-(3,8-Dimethylimidazo(4,5-f)quinoxalin-2-yl)sulfamic acid sulfamic acid has been used in various scientific research studies, such as DNA adduct formation, mutagenesis, and carcinogenesis. It has been shown to be a potent mutagen in bacterial and mammalian cells, and it can induce DNA damage and oxidative stress in cells. N-(3,8-Dimethylimidazo(4,5-f)quinoxalin-2-yl)sulfamic acid sulfamic acid has also been used as a model compound to study the metabolism of N-(3,8-Dimethylimidazo(4,5-f)quinoxalin-2-yl)sulfamic acid in vivo and in vitro.
Eigenschaften
CAS-Nummer |
115781-40-3 |
|---|---|
Produktname |
N-(3,8-Dimethylimidazo(4,5-f)quinoxalin-2-yl)sulfamic acid |
Molekularformel |
C11H11N5O3S |
Molekulargewicht |
293.3 g/mol |
IUPAC-Name |
(3,8-dimethylimidazo[4,5-f]quinoxalin-2-yl)sulfamic acid |
InChI |
InChI=1S/C11H11N5O3S/c1-6-5-12-7-3-4-8-10(9(7)13-6)14-11(16(8)2)15-20(17,18)19/h3-5H,1-2H3,(H,14,15)(H,17,18,19) |
InChI-Schlüssel |
CGJDLJCQPGFMKQ-UHFFFAOYSA-N |
SMILES |
CC1=CN=C2C=CC3=C(C2=N1)N=C(N3C)NS(=O)(=O)O |
Kanonische SMILES |
CC1=CN=C2C=CC3=C(C2=N1)N=C(N3C)NS(=O)(=O)O |
Andere CAS-Nummern |
115781-40-3 |
Synonyme |
N-(3,8-Dimethylimidazo(4,5-f)quinoxalin-2-yl)sulfamic acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




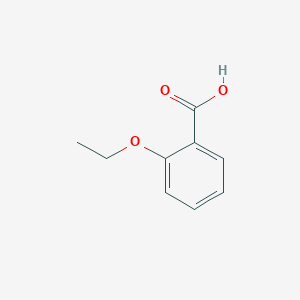
![Formic acid, compd. with 2,2'-oxybis[N,N-dimethylethanamine] (1:1)](/img/structure/B47043.png)

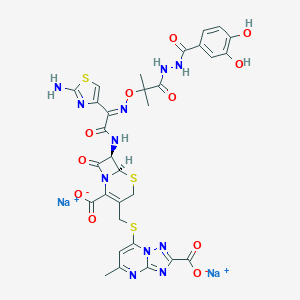
![3,8-Diazabicyclo[3.2.1]octane-6-carbonitrile,8-methyl-4-methylene-2-oxo-,exo-(9CI)](/img/structure/B47048.png)

![Ethyl 2-[(4-methylbenzoyl)amino]acetate](/img/structure/B47053.png)
![(3Ar,5r,6s,7r,7ar)-6-fluoro-5-(hydroxymethyl)-2-methyl-5,6,7,7a-tetrahydro-3ah-pyrano[3,2-d][1,3]oxazol-7-ol](/img/structure/B47056.png)

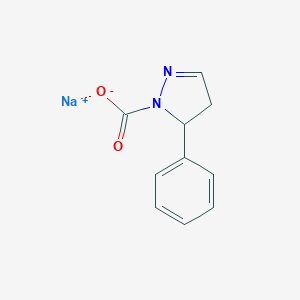
![methyl 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazole-3-carboximidate](/img/structure/B47062.png)
